molecular formula C16H16ClNO3 B2910154 4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol CAS No. 1993760-87-4

4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol

Cat. No.: B2910154
CAS No.: 1993760-87-4
M. Wt: 305.76
InChI Key: YRQUXMGMDHKBTM-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 3,4-dimethoxybenzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The imine group can interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)methyl]imino]methyl}phenol
  • 4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}aniline

Uniqueness

4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenolic and imine groups allow for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-chloro-2-[(3,4-dimethoxyphenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-15-6-3-11(7-16(15)21-2)9-18-10-12-8-13(17)4-5-14(12)19/h3-8,10,19H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQUXMGMDHKBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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